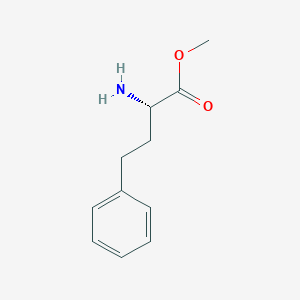

(S)-methyl 2-amino-4-phenylbutanoate

Descripción general

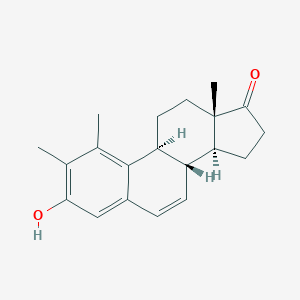

Descripción

“(S)-methyl 2-amino-4-phenylbutanoate” is a chemical compound with the molecular formula C11H15NO2 . It is also known by other names such as “Benzenebutanoic acid, α-amino-, methyl ester” and "Methyl-2-amino-4-phenylbutanoat" . This compound is sold by various chemical suppliers.

Molecular Structure Analysis

The molecular structure of “(S)-methyl 2-amino-4-phenylbutanoate” can be analyzed based on its molecular formula C11H15NO2 . The compound has a monoisotopic mass of 193.110275 Da .

Physical And Chemical Properties Analysis

“(S)-methyl 2-amino-4-phenylbutanoate” has a density of 1.1±0.1 g/cm3, a boiling point of 295.4±33.0 °C at 760 mmHg, and a flash point of 151.8±22.9 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . The compound has an ACD/LogP of 1.62 and an ACD/LogD (pH 7.4) of 1.15 .

Aplicaciones Científicas De Investigación

Menaquinone Biosynthesis Inhibition

A study identified 2-amino-4-oxo-4-phenylbutanoate inhibitors of the 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. The compounds, upon interaction with CoA in situ, form potent inhibitors of MenB, crucial for bacterial survival. The study highlights the interaction of the CoA adduct carboxylate with the MenB oxyanion hole, a structural motif in the crotonase superfamily. This foundational work suggests a general approach to developing inhibitors of acyl-CoA binding enzymes, with implications for antibacterial drug development (Li et al., 2011).

Synthesis and Reactivity in Organic Chemistry

Methyl 2,4-dioxo-4-phenylbutanoate has been involved in three-component reactions with aromatic aldehydes and propane-1,2-diamine, yielding compounds with potential applications in organic synthesis and drug development. The study explored the chemical properties and structural characterization of the reaction products, contributing to the understanding of the reactivity of such compounds and their utility in organic synthesis (Gein et al., 2010).

Tetrazole-Containing Derivatives

4-Amino-3-phenylbutanoic acid, with amino and carboxy terminal groups, served as a precursor for the preparation of tetrazole-containing derivatives. This study exploited the reactivity of the terminal groups to generate compounds potentially valuable in medicinal chemistry and drug design (Putis et al., 2008).

Quantum Computational and Spectroscopic Studies

A comprehensive study employed quantum computational and spectroscopic methods to analyze 2-phenylbutanoic acid and its functional derivatives, including 2-amino-2-phenylbutanoic acid. This research is significant for understanding the molecular interactions and properties of these compounds, with implications for drug identification and design (Raajaraman et al., 2019).

Propiedades

IUPAC Name |

methyl (2S)-2-amino-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPNFOMBMXWUOG-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-methyl 2-amino-4-phenylbutanoate | |

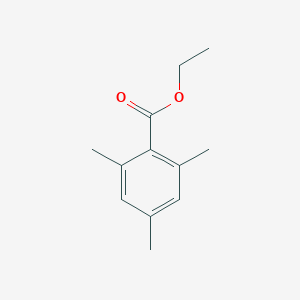

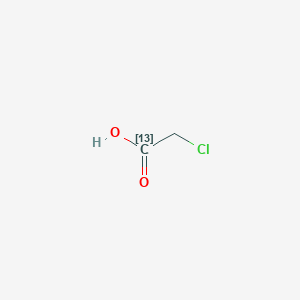

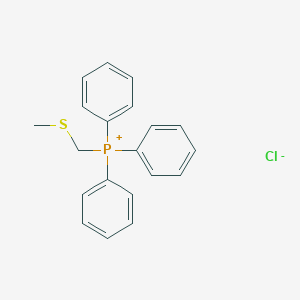

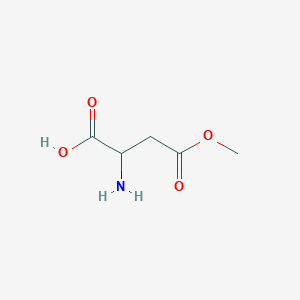

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol](/img/structure/B156428.png)

![2-(8-Acetyl-3-benzoyloxy-11,12-dihydroxy-13-methoxycarbonyl-9-methyl-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecan-9-yl)acetic acid](/img/structure/B156430.png)